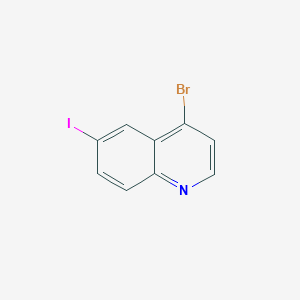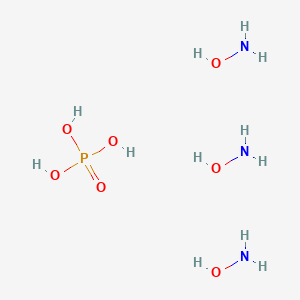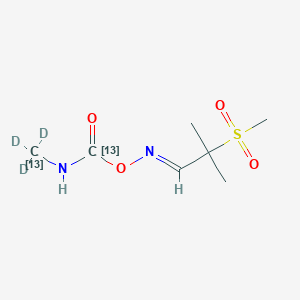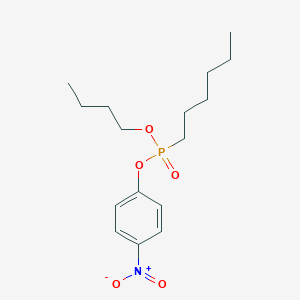![molecular formula C18H20N2O3 B12057558 2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(2,5-dimethylphenoxy)acetohydrazide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: A structurally related compound with different functional groups.
Uniqueness
2-(2,5-Dimethylphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of hydrazide and aromatic functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-5-14(2)17(10-13)23-12-18(21)20-19-11-15-6-8-16(22-3)9-7-15/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+ |
InChI Key |
NNVCEVNYEUJSLU-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)





